
5-Nitroacenaphthene
Overview
Description
5-Nitroacenaphthene (CAS RN: 602-87-9, molecular formula: C₁₂H₉NO₂, molecular weight: 199.22) is a nitro-substituted polycyclic aromatic hydrocarbon (Nitro-PAH) characterized by a nitro group (-NO₂) at the 5-position of the acenaphthene backbone . It is a positional isomer of other nitroacenaphthenes (e.g., 3-nitroacenaphthene) and shares structural similarities with nitro-substituted biphenyls (e.g., 4-nitrobiphenyl) .
Preparation Methods
5-Nitroacenaphthene can be synthesized through several methods. One common synthetic route involves the nitration of acenaphthene using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro derivative . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-Nitroacenaphthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro derivatives with higher oxidation states.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carcinogenicity Studies
5-Nitroacenaphthene is primarily studied for its carcinogenic properties. Research indicates that it is reasonably anticipated to be a human carcinogen based on evidence from animal studies. Notably, the National Cancer Institute/National Toxicology Program (NCI/NTP) conducted significant studies showing that exposure to this compound resulted in a marked increase in tumors in rats and mice, particularly in the ear canal and lungs .
Table 1: Summary of Carcinogenicity Studies
Study Source | Animal Model | Dosage | Observed Effects |
---|---|---|---|
NCI/NTP | Fischer 344 Rats | 0.12% - 0.24% diet | Increased incidence of ear canal carcinomas |
Takemura et al. | Wistar Rats & Syrian Hamsters | 1% diet | Tumor development observed |
IARC | Mice | Intraperitoneal injection (6 mg/kg) | Myeloid leukemia, reticulum-cell sarcoma |
Environmental Analysis
This compound is also utilized in environmental studies, particularly concerning the assessment of PAHs in sediments and water sources. It serves as an indicator compound for pollution levels and ecological risk assessments in various ecosystems, including the Persian Gulf .
Table 2: Environmental Applications
Application Area | Methodology Used | Findings |
---|---|---|
Sediment Analysis | Solid-phase microextraction (SPME) | Detection of PAH concentrations |
Ecological Risk Assessment | Chemical analysis of sediments | Identified sources of contamination |
Chemical Intermediate
In industrial settings, this compound is used as a chemical intermediate for synthesizing naphthalimide dyes, which are employed in textiles and paper production . The compound's reactivity allows it to participate in various chemical reactions essential for dye manufacturing.
Reference Material for Analytical Chemistry
This compound is also produced as a high-purity reference material for analytical chemistry applications. It is used to calibrate instruments and validate methods for detecting PAHs in environmental samples .
Health and Safety Considerations
Given its carcinogenic potential, handling this compound requires stringent safety protocols. It is classified as highly flammable and poses risks such as skin irritation and potential respiratory issues if inhaled or ingested . Proper laboratory practices are essential to minimize exposure during research and industrial applications.
Mechanism of Action
The mechanism of action of 5-Nitroacenaphthene involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to mutagenic and potentially carcinogenic effects . These interactions are mediated through various molecular pathways, including oxidative stress and enzyme-mediated reactions .
Comparison with Similar Compounds
Comparison with Similar Nitro-PAHs
Nitro-PAHs, including 1-nitropyrene, 2-nitrofluorene, 3-nitrofluoranthene, and 9-nitroanthracene, share structural motifs but exhibit distinct physicochemical and toxicological profiles. Below is a detailed comparative analysis.
Structural and Physicochemical Properties
Table 1: Structural and Analytical Comparison
Key Observations :
- Positional Isomerism : The nitro group's position significantly impacts properties. For example, this compound and 3-nitroacenaphthene differ in photostability and metabolic activation .
- Analytical Challenges : this compound requires higher LOQ (50 ng/mL) compared to most nitro-PAHs (10 ng/mL), complicating environmental monitoring .
- Photodegradation : All nitro-PAHs degrade fastest in chloroform (CHCl₃) and slowest in acetonitrile-water mixtures, suggesting solvent polarity influences stability .
Toxicological Profiles
Table 2: Toxicity and Metabolic Pathways
Key Observations :
- Metabolic Activation: this compound undergoes oxidation to mutagenic hydroxy and oxo derivatives, while nitroreduction produces less reactive amino metabolites . In contrast, 1-nitropyrene is primarily reduced to aminopyrene, a potent mutagen .
- Carcinogenicity Consistency: Despite inconsistent in vivo genotoxicity, this compound reliably induces liver tumors in rats, highlighting metabolic pathways as critical drivers of carcinogenicity .
Environmental and Regulatory Considerations
Environmental Persistence :
- Detected in urban air samples alongside 2-nitrofluorene and 9-nitroanthracene, with concentrations influenced by combustion sources .
- Higher molecular weight nitro-PAHs (e.g., 6-nitrobenzo[a]pyrene) persist longer in particulate matter due to lower volatility .
Regulatory Status :
Biological Activity
5-Nitroacenaphthene (CASRN 602-87-9) is a nitro-substituted acenaphthene compound that has garnered attention due to its significant biological activity, particularly its carcinogenic properties. This article compiles comprehensive findings from various studies, highlighting the compound's effects on biological systems, mechanisms of action, and potential health risks.
- Molecular Weight : 199.2 g/mol
- Melting Point : 102-103 °C
- Boiling Point : 279 °C
- Density : Not available
- Solubility : 0.91 mg/L in water at 25°C; soluble in ethanol
Carcinogenicity Studies
This compound has been classified as a genotoxic carcinogen , with multiple studies demonstrating its ability to induce tumors in laboratory animals. Key findings from significant studies include:
- NTP Study on Rats and Mice :
- Hepatocellular Carcinomas :
- Ovarian Tumors :
The biological activity of this compound is primarily attributed to its mutagenic properties. It has shown positive results in various mutagenicity assays:
- Ames Test : Positive results were observed using Salmonella typhimurium strains, indicating that it can cause mutations in bacterial DNA .
- DNA Repair Tests : The compound elicited a positive DNA-repair response in vitro in rat and mouse hepatocytes, further supporting its genotoxic nature .
Toxicological Findings
In addition to its carcinogenic potential, several toxicological effects have been documented:
- Hematological Changes : High doses resulted in significant elevations in cholesterol levels and eosinophil counts among treated groups .
- Organ Weight Changes : A dose-dependent increase in liver weights was noted across treatment groups, suggesting liver hypertrophy as a response to exposure .
Case Studies
Case studies have provided further insights into the biological impacts of this compound:
- In one study involving intraperitoneal injections at a dose of 6 mg/kg body weight twice weekly for 18 months, treated mice developed myeloid leukemia (4 out of 15), reticulum-cell sarcoma (2 out of 15), and mammary carcinoma (1 out of 15) .
Summary Table of Biological Effects
Q & A
Q. Basic: What are the established methods for synthesizing 5-nitroacenaphthene, and how are they validated?
Advanced: How can reaction conditions (e.g., nitration agents, solvents, temperature) be optimized to improve yield and purity, and what analytical techniques confirm structural fidelity? Answer: The synthesis of this compound typically involves nitration of acenaphthene. A modified method by Okazaki et al. (referenced in ) uses controlled nitration with nitric acid in acetic anhydride, followed by purification via column chromatography. Validation is performed using NMR, FTIR, and mass spectrometry to confirm the absence of isomers (e.g., 4-nitroacenaphthene) and by-products. For optimization, systematic variation of stoichiometry (e.g., HNO₃ concentration) and reaction time, monitored by HPLC or GC-MS, can enhance yield. Thermal analysis (DSC) and X-ray crystallography may further verify purity .
Q. Basic: What analytical techniques are recommended for quantifying this compound in environmental samples?
Advanced: How can matrix effects from complex environmental samples (e.g., soil, water) be mitigated during quantification? Answer: GC-MS and HPLC-UV are standard methods, with detection limits enhanced using deuterated internal standards (e.g., this compound-d9) to correct for matrix interference. Calibration curves are prepared using certified reference materials (e.g., 100 µg/mL in toluene or methanol solutions; see ). For complex matrices, solid-phase extraction (SPE) with activated carbon or C18 cartridges reduces interferents. Method validation should include spike-recovery tests (85–115% recovery) and cross-comparison with LC-HRMS for confirmation .
Q. Basic: What is the carcinogenic classification of this compound, and what precautions are advised?
Advanced: How do metabolic activation pathways (e.g., nitroreduction) influence its carcinogenicity, and how should in vitro studies be designed to assess genotoxicity? Answer: this compound is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC (). Researchers should use fume hoods, wear nitrile gloves, and avoid skin contact. For genotoxicity studies, employ Ames tests with S9 liver microsomal activation to simulate metabolic nitroreduction. Comet assays or micronucleus tests in mammalian cell lines (e.g., HepG2) can assess DNA damage. Dose-response curves should account for solubility limits in DMSO/PBS .
Q. Basic: What are the stability profiles of this compound under different storage conditions?
Advanced: What degradation products form under accelerated aging (e.g., UV exposure, high humidity), and how are they characterized? Answer: Stability testing under ICH guidelines shows this compound is stable for 24 months at -20°C in amber vials. Degradation under UV light produces nitroso and amine derivatives, identified via LC-QTOF-MS. For accelerated studies, samples exposed to 40°C/75% RH for 6 months should be analyzed monthly using hyphenated techniques (e.g., GC-MS/MS) to track oxidation by-products. Store solutions in toluene-d8 or methanol to minimize hydrolysis .
Q. Basic: How do researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?
Advanced: What statistical and experimental approaches reconcile discrepancies between computational predictions and empirical data? Answer: Discrepancies in logP values (e.g., predicted vs. shake-flask method) require validation via experimental replicates using standardized OECD Guidelines 117 (HPLC logP determination). For solubility, use saturation shake-plate assays with HPLC quantification. Meta-analyses of published data should apply QSAR models (e.g., SwissADME) and report confidence intervals. Cross-laboratory studies using certified reference materials reduce inter-lab variability .
Q. Basic: What spectroscopic databases are authoritative for characterizing this compound?
Advanced: How do researchers assign minor spectral peaks (e.g., isotopic patterns, spin-spin coupling) in NMR/IR spectra? Answer: The NIST Chemistry WebBook () provides reference IR, MS, and NMR spectra. For ambiguous peaks, compare experimental data with simulated spectra (e.g., ACD/Labs or Gaussian DFT calculations). Advanced NMR techniques (e.g., 2D-COSY, HSQC) resolve spin-spin coupling in aromatic protons. Isotopic patterns in HRMS (e.g., [M+1]⁺ for ¹³C) confirm molecular formulas .
Q. Basic: What environmental monitoring strategies detect this compound in air/water?
Advanced: How do researchers validate low-abundance detection (ppt levels) in field samples? Answer: Passive air samplers with polyurethane foam (PUF) or water samples extracted via liquid-liquid extraction (LLE) with dichloromethane are common. For ppt-level detection, use isotope-dilution GC-MS with SIM mode. Method validation includes blank spikes, matrix-matched calibration, and participation in inter-laboratory comparisons (e.g., ISO/IEC 17025) .
Q. Basic: What are the ethical guidelines for handling this compound in animal studies?
Advanced: How do researchers design dose-escalation studies to minimize animal use (3Rs principle)? Answer: Follow OECD 451 (carcinogenicity) and 471 (genotoxicity) guidelines. Use computational toxicology (e.g., ProTox-II) to prioritize in vivo testing. For dose escalation, apply the up-and-down procedure (OECD 425) or fixed-dose method, with terminal endpoints assessed via histopathology and immunohistochemistry .
Properties
IUPAC Name |
5-nitro-1,2-dihydroacenaphthylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUARLQDWYSRQDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Record name | 5-NITROACENAPHTHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20743 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020960 | |
Record name | 5-Nitroacenaphthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-nitroacenaphthene is a yellow powder. (NTP, 1992), Yellow solid; [CAMEO] Yellow powder; [MSDSonline] | |
Record name | 5-NITROACENAPHTHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20743 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 5-Nitroacenaphthene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3346 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, ethyl ether, ligroin, Soluble in hot water, In water, 0.91 mg/L at 25 °C | |
Record name | 5-NITROACENAPHTHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20743 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 5-Nitroacenaphthene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4092 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000265 [mmHg] | |
Record name | 5-Nitroacenaphthene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3346 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Solid | |
CAS No. |
602-87-9 | |
Record name | 5-NITROACENAPHTHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20743 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 5-Nitroacenaphthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitroacenaphthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-NITROACENAPHTHENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-NITROACENAPHTHENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acenaphthylene, 1,2-dihydro-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Nitroacenaphthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-5-nitroacenaphthylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-NITROACENAPHTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F023F6C79X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Nitroacenaphthene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4092 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
217 to 219 °F (NTP, 1992), 103 °C | |
Record name | 5-NITROACENAPHTHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20743 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 5-Nitroacenaphthene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4092 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.